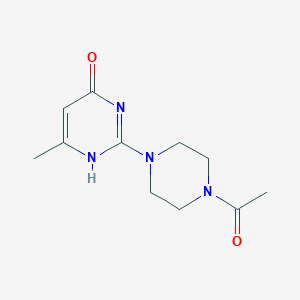![molecular formula C18H12N4S B253933 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile](/img/structure/B253933.png)
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile, also known as TQN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TQN is a member of the triazoloquinoline family of compounds, which have been shown to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. Additionally, 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile is that it exhibits a wide range of biological activities, making it a versatile compound for scientific research. Additionally, 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile. One area of research could focus on elucidating the mechanism of action of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile, which would provide valuable insights into its potential therapeutic applications. Additionally, further studies could investigate the efficacy of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile in animal models of cancer and inflammation, which would provide important preclinical data for its development as a therapeutic agent. Finally, studies could investigate the potential use of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile in combination with other therapeutic agents, which may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile involves the condensation of 2-(methylthio)benzonitrile with 1,2,4-triazolo[4,3-a]quinoline in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
科学的研究の応用
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
製品名 |
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile |
|---|---|
分子式 |
C18H12N4S |
分子量 |
316.4 g/mol |
IUPAC名 |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C18H12N4S/c19-11-14-6-1-2-7-15(14)12-23-18-21-20-17-10-9-13-5-3-4-8-16(13)22(17)18/h1-10H,12H2 |
InChIキー |
GWLWDUZAWRBMNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)

![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
